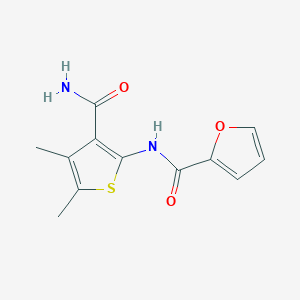
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide” is a chemical compound . Its molecular formula is C12H12N2O3S .
Molecular Structure Analysis
The molecular structure of “N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide” consists of a furan-2-carboxamide group attached to a 3-carbamoyl-4,5-dimethylthiophen-2-yl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide” are not fully detailed in the available resources. Its molecular weight is 264.30000 .Scientific Research Applications
Cystic Fibrosis Research
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide: has shown promise in cystic fibrosis (CF) research. CF is caused by mutations in the gene for the cystic fibrosis transmembrane conductance regulator (CFTR). Compounds like N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide can partially restore CFTR function when administered as small molecules .
Potentiator for CFTR Channels
This compound acts as a novel potentiator that can open Class III mutant CFTR channels to a high extent. By enhancing CFTR function, it contributes to improving ion transport across cell membranes, which is crucial in CF therapy .
Drug Development for Cystic Fibrosis
Researchers are exploring N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide as a potential drug candidate for treating CF. Its ability to modulate CFTR channels makes it valuable in drug development efforts .
Structural Biology and Crystallography
The crystal structure of this compound provides insights into its hydrogen-bonded dimers. Researchers use X-ray crystallography to study these interactions, aiding in understanding its behavior and potential binding sites .
Molecular Modeling and Docking Studies
Computational approaches, such as molecular docking and dynamics simulations, can predict how N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide interacts with target proteins. These studies guide drug design and optimization .
Pharmacokinetics and Toxicology
Investigating the pharmacokinetics and toxicity of this compound is essential for drug development. Researchers analyze its absorption, distribution, metabolism, excretion, and potential adverse effects .
Safety and Hazards
properties
IUPAC Name |
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-6-7(2)18-12(9(6)10(13)15)14-11(16)8-4-3-5-17-8/h3-5H,1-2H3,(H2,13,15)(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRJYJHXXHYAJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CO2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350085 |
Source


|
| Record name | N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide | |
CAS RN |
329221-75-2 |
Source


|
| Record name | NSC727448 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727448 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


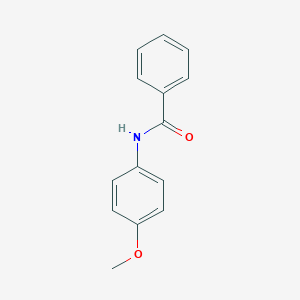
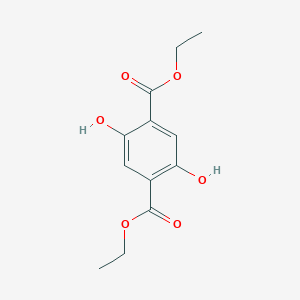
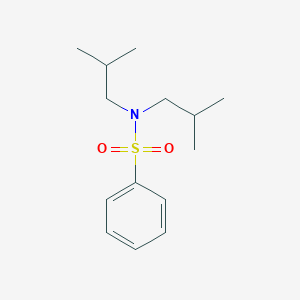
![N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide](/img/structure/B181164.png)
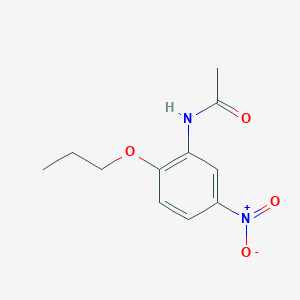


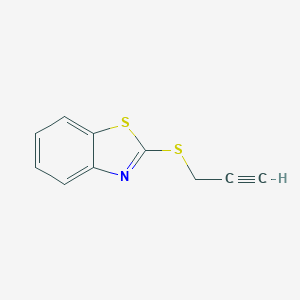
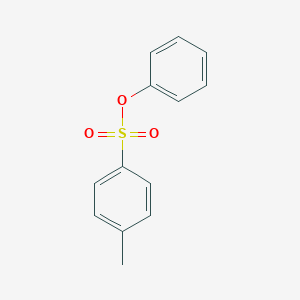
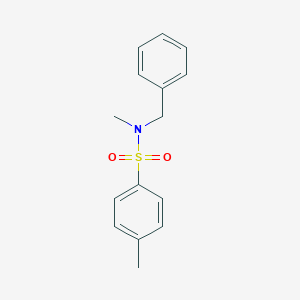
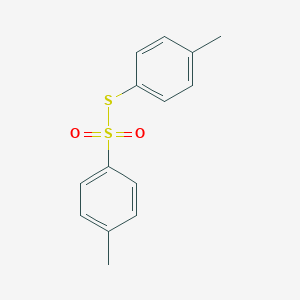
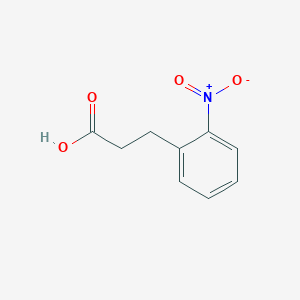
![(11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile](/img/structure/B181184.png)